molecular formula C21H16N2O6S B2385749 (Z)-methyl 2-(4-methoxy-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 892835-82-4

(Z)-methyl 2-(4-methoxy-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2385749
M. Wt: 424.43
InChI Key: WCSTUXGJJAGSHZ-DQRAZIAOSA-N
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Description

The compound is a derivative of 4H-chromene, a type of oxygen heterocycle . Chromenes and their derivatives are widely present in natural products, pharmaceutical agents, and biologically relevant molecules . They have also been used extensively in materials science and organic synthesis .


Molecular Structure Analysis

The compound contains a 4H-chromene moiety, which is an important oxygen heterocycle . It also has a benzo[d]thiazol-3(2H)-yl group and a methoxy group attached to it.

properties

IUPAC Name

methyl 2-[4-methoxy-2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6S/c1-27-15-8-5-9-16-18(15)23(10-17(24)28-2)21(30-16)22-20(26)13-11-29-14-7-4-3-6-12(14)19(13)25/h3-9,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSTUXGJJAGSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=COC4=CC=CC=C4C3=O)N2CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(4-methoxy-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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